molecular formula C18H33N3 B075479 3,3'-(Dodecylazanediyl)dipropanenitrile CAS No. 1555-62-0

3,3'-(Dodecylazanediyl)dipropanenitrile

Cat. No. B075479
CAS RN: 1555-62-0
M. Wt: 291.5 g/mol
InChI Key: YDOOYJZNFQGRCN-UHFFFAOYSA-N
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Patent
US08830811B2

Procedure details

19.7 g of N,N-bis(2-cyanoethyl)dodecylamine, 1.97 g of RaneyCo, 80 ml of 1,4-dioxane was charged to an autoclave, and hydrogen addition reaction was carried out by supplying hydrogen at an initial pressure of 8.2 MPa at 120° C. for 2 hours. After removing a catalyst by filtration, the obtained filtrate was concentrated and dried to obtain 21.0 g of a target compound as pale red oily product. The same procedure was carried out to obtain a total amount of 40.8 g of the target compound as a pale red oily product.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][N:5]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:6][CH2:7][C:8]#[N:9])#[N:2].[H][H]>O1CCOCC1>[NH2:2][CH2:1][CH2:3][CH2:4][N:5]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:6][CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
C(#N)CCN(CCC#N)CCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 120° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removing a catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NCCCN(CCCN)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.